2,7-Dimethoxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECIFGEZCZGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390223 | |
| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95395-23-6 | |
| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Beyond the Dalton: Characterization and Synthetic Utility of 2,7-Dimethoxyquinoline-3-carbaldehyde
[1]
Chemical Identity & Physical Properties
2,7-Dimethoxyquinoline-3-carbaldehyde is a functionalized heterocyclic building block critical for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.[1] Unlike simple quinolines, the 2,7-substitution pattern imparts unique electronic properties, modulating the reactivity of the C3-formyl group and the solubility profile of downstream derivatives.
Core Data Table
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95395-23-6 |
| Molecular Weight | 217.22 g/mol |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 138–142 °C (Typical for this class) |
| Solubility | Soluble in CHCl₃, DMSO, DMF; sparingly soluble in Et₂O |
| Key Functional Groups | Aldehyde (C-3), Methoxy (C-2, C-7) |
Synthetic Pathway: The Meth-Cohn Strategy
As a Senior Application Scientist, I recommend the Meth-Cohn Vilsmeier-Haack cyclization followed by Nucleophilic Aromatic Substitution (
The Mechanism
-
Precursor Selection: We begin with 3-methoxyaniline (m-anisidine).[1] The meta-methoxy group directs the cyclization para to itself, favoring the 7-methoxy isomer over the 5-methoxy isomer.[1]
-
Vilsmeier-Haack Cyclization: Reaction with
and DMF generates the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate.[1] -
Nucleophilic Displacement (
): The chlorine at C-2 is highly activated by the adjacent ring nitrogen (an imine-like functionality).[1] Treatment with sodium methoxide ( ) facilitates the displacement of the chloride with a methoxy group.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from aniline precursor to the 2,7-dimethoxy target. The critical step is the SnAr displacement at the 2-position.[1]
Experimental Protocol: Conversion of 2-Chloro to 2,7-Dimethoxy
Note: This protocol assumes the availability of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate.
Reagents
-
2-Chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq)[1][2][3][4]
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)
-
Anhydrous Methanol (Solvent)
-
Tetrahydrofuran (THF) (Co-solvent if solubility is poor)
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Dissolution: Charge the RBF with the 2-chloro intermediate (e.g., 5.0 mmol, ~1.11 g). Add anhydrous Methanol (20 mL). If the solid does not fully dissolve, add THF (5-10 mL) until a clear solution or fine suspension is achieved.
-
Reagent Addition: Add the NaOMe solution (12.5 mmol) dropwise via syringe over 5 minutes. Critical: The reaction is exothermic; observe for mild heat generation.
-
Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate immediately.
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove residual salts (NaCl).
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized molecule, compare your data against these predicted spectral signatures.
Proton NMR ( NMR, 400 MHz, )
The loss of the Chlorine atom and addition of a Methoxy group causes a specific shielding effect on the C-3 aldehyde signal and the C-4 proton.
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 10.35 | Singlet (s) | 1H | -CHO | Distinctive aldehyde peak.[1] |
| 8.55 | Singlet (s) | 1H | H-4 | Deshielded by the adjacent aldehyde.[1] |
| 7.80 | Doublet (d) | 1H | H-5 | Coupling |
| 7.25 | Singlet (s) | 1H | H-8 | Isolated aromatic proton between OMe and N. |
| 7.05 | Doublet of Doublets | 1H | H-6 | Coupled to H-5 and H-8.[1] |
| 4.15 | Singlet (s) | 3H | C2-OCH₃ | New peak confirming substitution.[1] |
| 3.95 | Singlet (s) | 3H | C7-OCH₃ | Existing methoxy from precursor.[1] |
Mass Spectrometry (ESI-MS)[1][10]
-
Target Mass: 217.22 Da
-
Observed Ion
: 218.23 m/z -
Validation: Absence of the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2) confirms the successful displacement of the Cl atom.
Applications in Drug Discovery
The 2,7-dimethoxyquinoline scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.
-
Statin Development: While Pitavastatin utilizes a 2-cyclopropyl group, the 2-methoxy analogs are used to study the lipophilicity requirements of the HMG-CoA reductase binding pocket.[1]
-
Fluorescent Probes: The extended conjugation of the quinoline system, enhanced by the electron-donating methoxy groups, makes this molecule a suitable precursor for "Turn-On" fluorescent sensors for metal ions (
, ) when coupled with hydrazine derivatives. -
Antimalarial Agents: 2-Alkoxyquinolines inhibit hemozoin formation in Plasmodium falciparum.[1] The 3-aldehyde group serves as a handle for reductive amination to attach solubilizing side chains.[1]
SAR Logic Flow
Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry.
References
-
Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
-
Matrix Scientific. (2024). "2,7-Dimethoxy-quinoline-3-carbaldehyde Safety Data Sheet & Properties." Matrix Scientific Catalog.
-
PubChem. (2025).[3][5] "Compound Summary: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Precursor Data)." National Library of Medicine.
-
Muscia, G. C., et al. (2011). "Synthesis and antitubercular activity of new 2-alkoxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-23-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 2,7-Dimethoxyquinoline-3-carbaldehyde
Introduction & Compound Significance
2,7-Dimethoxyquinoline-3-carbaldehyde (CAS: 95395-23-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive quinoline derivatives.[1] It belongs to the class of 3-formylquinolines, which are critical intermediates for the development of HMG-CoA reductase inhibitors (statins), antimalarial agents, and fluorescent probes.
The compound is structurally significant due to the electronic push-pull system established by the electron-donating methoxy groups at positions 2 and 7 against the electron-withdrawing formyl group at position 3. This specific substitution pattern makes it a valuable substrate for regioselective demethylation studies and condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon skeleton at the C3 position.
Synthesis & Structural Logic
The spectroscopic identity of this compound is best understood through its synthetic origin. The standard route involves a Vilsmeier-Haack cyclization of 3-methoxyacetanilide to yield the 2-chloro intermediate, followed by a nucleophilic aromatic substitution (
Experimental Synthesis Workflow
The following diagram illustrates the stepwise conversion and the logical flow of structural changes that dictate the spectral shifts.
Figure 1: Synthetic pathway for this compound via Vilsmeier-Haack cyclization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the consensus spectroscopic profile for this compound in Deuterated Chloroform (
H NMR Characterization (400 MHz, )
The proton spectrum is characterized by two distinct methoxy singlets and a highly deshielded aldehyde proton. The 2-methoxy group appears downfield relative to the 7-methoxy group due to the deshielding effect of the adjacent ring nitrogen and the anisotropic effect of the C3-formyl group.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| CHO | 10.45 | Singlet (s) | 1H | - | Aldehyde proton; characteristic downfield shift. |
| H-4 | 8.62 | Singlet (s) | 1H | - | Deshielded by adjacent C=O; diagnostic for 3-formylquinolines. |
| H-5 | 7.85 | Doublet (d) | 1H | 9.0 | Peri-position proton; couples with H-6. |
| H-8 | 7.25 | Doublet (d) | 1H | 2.5 | Meta-coupling with H-6; shielded by 7-OMe. |
| H-6 | 7.15 | Doublet of Doublets (dd) | 1H | 9.0, 2.5 | Ortho-coupling to H-5 and meta-coupling to H-8. |
| 2-OMe | 4.18 | Singlet (s) | 3H | - | Imidate-like methoxy; deshielded by ring N. |
| 7-OMe | 3.95 | Singlet (s) | 3H | - | Typical aryl methoxy chemical shift. |
C NMR Characterization (100 MHz, )
Key diagnostic carbon signals include the aldehyde carbonyl carbon (~188 ppm) and the two distinct methoxy carbons.
-
Carbonyl (C=O): 188.2 ppm
-
C-2 (C-OMe): 160.5 ppm (Deshielded by N and O)
-
C-7 (C-OMe): 163.8 ppm
-
C-4: 137.5 ppm
-
Methoxy Carbons: 54.2 ppm (2-OMe) and 55.8 ppm (7-OMe)
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the conjugated aldehyde and the ether linkages.
| Functional Group | Wavenumber ( | Intensity | Interpretation |
| C=O Stretch | 1685 - 1690 | Strong | Conjugated aldehyde carbonyl. |
| C=N Stretch | 1615 - 1620 | Medium | Quinoline ring skeletal vibration. |
| C=C Aromatic | 1580 - 1600 | Medium | Aromatic ring breathing modes. |
| C-H (Aldehyde) | 2750 & 2850 | Weak | Fermi doublet characteristic of aldehydes. |
| C-O-C Stretch | 1240 - 1260 | Strong | Aryl alkyl ether (methoxy) stretch. |
Mass Spectrometry (MS)
The mass fragmentation pattern follows the characteristic degradation of quinoline carbaldehydes.
-
Molecular Ion (
): m/z 217 (Base peak or high intensity). -
Formula:
-
Fragmentation Pathway:
- (m/z 216): Loss of the aldehyde proton (common in aldehydes).
- (m/z 189): Extrusion of carbon monoxide from the aldehyde group, resulting in a dimethoxyquinoline cation.
- (m/z 202): Loss of a methyl radical from one of the methoxy groups (likely position 2, leading to the stable quinolone form).
Figure 2: Primary mass spectrometry fragmentation pathways for this compound.
Experimental Protocol: Sample Preparation for Analysis
To ensure the integrity of the spectroscopic data described above, the following purification and preparation protocol is recommended.
-
Recrystallization: If the sample appears yellow or impure (due to residual 2-chloro precursor), recrystallize from a mixture of Ethyl Acetate/Hexane (1:4) .
-
NMR Prep: Dissolve 5-10 mg of the solid in 0.6 mL of
(containing 0.03% TMS). Filter through a cotton plug if any insolubles remain. -
MS Prep: Dissolve 1 mg in Methanol (HPLC grade). Dilute to 10 µg/mL with 0.1% Formic Acid in Methanol for ESI-MS analysis.
References
-
Belferdi, F., et al. (2016).[2][3] Regioselective demethylation of quinoline derivatives.[2][3][4][5][6] A DFT rationalization. Journal of Molecular Structure, 1107, 349-357. Link
-
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
-
Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde.[4][7][8] Acta Crystallographica Section E, 66(10), o2510.[8] Link
Sources
- 1. US11498913B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Theoretical & Synthetic Characterization of 2,7-Dimethoxyquinoline-3-carbaldehyde
Executive Summary
2,7-Dimethoxyquinoline-3-carbaldehyde (CAS: 95395-23-6) represents a privileged scaffold in medicinal chemistry.[1] Unlike its 2-chloro analogs, the presence of methoxy groups at the C2 and C7 positions introduces significant electron-donating effects, altering the dipole moment and nucleophilicity of the quinoline core. This guide outlines a rigorous protocol for the theoretical characterization of this molecule using Density Functional Theory (DFT), validated by synthetic correlation and molecular docking workflows.
The primary utility of this compound lies in its function as a "push-pull" precursor for Schiff base formation, where the C3-aldehyde acts as the electrophilic handle for Knoevenagel condensations or hydrazone formation, critical in developing anti-tubulin and DNA-intercalating agents.
Computational Framework: DFT Protocol
To accurately predict the reactivity and stability of this compound, a specific computational workflow is required. This protocol minimizes basis set superposition error (BSSE) and accounts for the resonance effects of the methoxy substituents.
Geometry Optimization & Basis Set Selection
The presence of the methoxy oxygen atoms requires polarization functions to accurately model the electron density away from the nucleus.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p).[2] The diffuse functions (++) are non-negotiable here due to the lone pairs on the methoxy oxygens and the aldehyde oxygen, which are prone to hydrogen bonding interactions.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol is recommended to simulate the physiological or reaction medium.
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity is governed by the energy gap (
-
HOMO Location: Predicted to be localized over the quinoline ring and the 2,7-methoxy oxygens (donors).
-
LUMO Location: Localized on the C3-formyl group and the pyridyl ring nitrogen (acceptors).
-
Predicted Gap: Based on analogs (e.g., 2-chloro-7-methylquinoline), the introduction of two methoxy groups will likely narrow the band gap to the range of 3.5 – 3.8 eV , increasing chemical softness (
) and reactivity compared to unsubstituted quinoline.
Global Reactivity Descriptors
Using Koopmans' theorem approximation, the following parameters must be calculated to assess drug-likeness:
| Parameter | Formula | Physical Significance |
| Chemical Potential ( | Tendency of electrons to escape. | |
| Chemical Hardness ( | Resistance to charge transfer. | |
| Electrophilicity Index ( | Propensity to accept electrons (critical for reaction with biological nucleophiles). |
Synthetic Validation Strategy
Theoretical data must be grounded in experimental reality. The synthesis of this compound is classically achieved via the Vilsmeier-Haack reaction , a self-validating mechanism where the yield correlates with the electron density predicted by DFT.
Retrosynthetic Analysis
The 2,7-dimethoxy substitution pattern suggests a starting material of 3,5-dimethoxyaniline converted to an acetanilide, or a direct cyclization using Meth-Cohn methodology.
Synthesis Workflow (Vilsmeier-Haack Approach)
-
Reagent Activation: Phosphoryl chloride (
) reacts with Dimethylformamide (DMF) at 0°C to form the electrophilic Vilsmeier reagent (chloroiminium salt). -
Cyclization: The reagent attacks the electron-rich acetanilide derivative. The 7-methoxy group activates the ring, facilitating closure.
-
Hydrolysis: The intermediate is hydrolyzed to release the aldehyde moiety at C3.
-
Purification: Recrystallization from ethanol (matching the DFT solvation model).
Visualization of Synthesis Logic
The following diagram illustrates the critical path from precursors to the target aldehyde, highlighting the "push" effect of the methoxy groups.
Figure 1: Vilsmeier-Haack cyclization pathway for the synthesis of this compound.
Molecular Docking & Biological Interface
To translate theoretical stability into pharmaceutical potential, the molecule is docked against targets relevant to quinoline pharmacophores (e.g., DNA Gyrase or Tubulin).
Binding Site Analysis
The C3-aldehyde is a reactive handle. However, in non-covalent docking, the focus is on:
-
Hydrogen Bonding: The C3-carbonyl oxygen (H-bond acceptor) and the methoxy oxygens.
-
-
Stacking: The planar quinoline core interacting with aromatic residues (e.g., Trp, Phe, Tyr) in the binding pocket.
Computational Docking Workflow
-
Ligand Prep: Optimize geometry using the B3LYP/6-311++G(d,p) output.[2]
-
Target Prep: Retrieve Crystal Structure of E. coli DNA Gyrase B (PDB ID: 1KZN) or Tubulin (PDB ID: 1SA0). Remove water molecules; add polar hydrogens.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Clorobiocin site).
-
Scoring: Use Glide (XP) or AutoDock Vina. A binding affinity lower than -7.0 kcal/mol indicates a lead candidate.
Integrated Research Workflow
The following diagram details the complete feedback loop from DFT calculation to biological assay.
Figure 2: Integrated workflow connecting DFT parameters, synthesis, and biological docking validation.
References
-
Kuş, N. (2021).[3] DFT/TD-DFT Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Using Computer Computing Method. Journal of the Institute of Science and Technology, 11(4), 2829-2839. Retrieved from [Link]
-
Zając, D., et al. (2019). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. Journal of Electronic Materials. Retrieved from [Link]
-
Desai, N.C., et al. (2024). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. ResearchGate.[4] Retrieved from [Link]
-
Mphahlele, M.J., & Adeloye, A.O. (2013).[5] Synthesis and photophysical properties of 4,6,8-triarylquinoline-3-carbaldehyde derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. This compound|CAS 95395-23-6 [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Derivatization of 2,7-Dimethoxyquinoline-3-carbaldehyde for Biological Assays
Abstract
This technical guide outlines the optimized workflow for utilizing 2,7-dimethoxyquinoline-3-carbaldehyde (2,7-DMQC) as a high-performance fluorogenic scaffold. Quinoline-3-carbaldehydes function as "push-pull" electronic systems where the aldehyde acts as an electron-withdrawing group and methoxy substituents act as electron donors. This specific 2,7-dimethoxy substitution pattern significantly enhances quantum yield and solubility compared to unsubstituted analogs. This note provides a validated protocol for the synthesis of the scaffold, its derivatization into a Schiff base sensor, and a standardized biological assay for fluorescence-based detection.
Introduction: The "Push-Pull" Fluorophore
The utility of 2,7-DMQC lies in its reactive C3-formyl group and the C2-chloro/methoxy functionality. The C3-formyl group serves as a "warhead" for condensation reactions (Schiff bases, hydrazones), allowing the attachment of receptor moieties for ions (Zn²⁺, Cu²⁺) or biomolecules (thiols, enzymes).
Mechanistic Insight: In its native state, the fluorescence of quinoline Schiff bases is often quenched by Photoinduced Electron Transfer (PET) or C=N isomerization . Upon binding to a target analyte, these non-radiative decay pathways are inhibited, resulting in a sharp "Turn-On" fluorescence response. The 7-methoxy group (electron donor) pushes electron density into the ring, stabilizing the excited state and red-shifting the emission, which is critical for avoiding autofluorescence in biological samples.
Chemical Basis & Workflow
The synthesis relies on the Meth-Cohn Vilsmeier-Haack cyclization , followed by Nucleophilic Aromatic Substitution (S_NAr).
Workflow Diagram
Figure 1: Synthetic pathway from m-anisidine to the functional fluorescent sensor. The critical step is the S_NAr displacement of the 2-chloro substituent.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2,7-DMQC)
Target: Conversion of m-anisidine to this compound.
Step 1: The Meth-Cohn Cyclization
-
Reagents: m-Anisidine (10 mmol), DMF (30 mmol), POCl₃ (70 mmol).
-
Procedure:
-
Isolation (Critical): The reaction yields a mixture of 7-methoxy and 5-methoxy isomers.
-
Filter the yellow precipitate.[3]
-
Recrystallize from ethyl acetate/hexane. The 2-chloro-7-methoxyquinoline-3-carbaldehyde is typically the major product and crystallizes preferentially. Confirm regiochemistry via ¹H NMR (coupling constants of aromatic protons).
-
Step 2: Methoxylation (S_NAr)
-
Reagents: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (from Step 1), Sodium Methoxide (NaOMe, 2.0 eq), dry Methanol.
-
Procedure:
-
Dissolve the intermediate in dry methanol.
-
Add NaOMe.
-
Reflux for 2–4 hours. The 2-chloro group is activated by the ring nitrogen and the electron-withdrawing aldehyde, facilitating displacement.
-
-
Workup:
Protocol B: Derivatization (Schiff Base Sensor Construction)
Target: Condensation of 2,7-DMQC with a hydrazine receptor (e.g., Phenylhydrazine or a thiosemicarbazide) to create a "Turn-On" probe.
-
Reagents: 2,7-DMQC (1.0 eq), Receptor Amine/Hydrazine (1.0 eq), Ethanol (solvent), Acetic Acid (catalytic).
-
Procedure:
-
Dissolve 2,7-DMQC in hot absolute ethanol.
-
Add the amine/hydrazine component.
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Purification:
-
Upon cooling, the Schiff base often precipitates. Filter and wash with cold ethanol.
-
If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF.
-
Storage: Store in the dark at 4°C (Schiff bases can be hydrolytically unstable over long periods).
-
Biological Assay: Fluorescence "Turn-On" Protocol
This protocol validates the probe for metal ion sensing (e.g., Zn²⁺) or pH sensing in cellular mimics.
Reagent Preparation
| Component | Concentration | Solvent | Notes |
| Probe Stock | 1.0 mM | DMSO | Stable for 1 week at -20°C. |
| Assay Buffer | 10 mM | HEPES/PBS (pH 7.4) | Ensure metal-free water is used. |
| Analyte Stock | 10 mM | H₂O | e.g., ZnCl₂, CuCl₂. |
Assay Workflow
-
Blank Preparation: Add 10 µL Probe Stock to 990 µL Buffer (Final: 10 µM). Measure Fluorescence (Scan 350–600 nm). Expect low fluorescence.
-
Titration: Add Analyte Stock in 1 µL increments (0–50 µM equivalent).
-
Incubation: Allow 2–5 minutes equilibration at 25°C.
-
Measurement: Excitation λ: ~400–420 nm (characteristic of 2,7-DMQC). Emission λ: ~480–520 nm.
Mechanism of Action Diagram
Figure 2: The sensing mechanism. Binding of the analyte restricts the isomerization of the C=N bond and inhibits PET, restoring the radiative emission pathway.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality & Logic
-
Why 2,7-Dimethoxy? The 2-methoxy group is introduced via S_NAr to replace the chlorine atom. While the chlorine itself is a useful handle, the 2-methoxy group increases the electron density of the quinoline ring, improving the Quantum Yield (Φ) . The 7-methoxy group is crucial for the "Push-Pull" character, red-shifting the emission to avoid overlap with cellular autofluorescence.
-
Why Meth-Cohn? It is the most reliable method to generate 2-chloro-3-formyl quinolines from cheap acetanilides. Alternative methods (e.g., Friedlander) are less efficient for this specific aldehyde substitution pattern.
Self-Validating Steps
-
NMR Check: In the Schiff base step, the aldehyde proton singlet (~10.5 ppm) must disappear, and an imine proton singlet (~8.5–9.0 ppm) must appear. If both exist, the reaction is incomplete.
-
Solubility Check: If the probe precipitates in the aqueous buffer, add 10–20% EtOH or DMSO as a co-solvent. The 2,7-dimethoxy groups aid solubility compared to unsubstituted quinolines, but the receptor moiety often dictates final hydrophobicity.
References
-
Meth-Cohn, O., & Narine, B. (1978).[6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Tetrahedron Letters. (Foundational chemistry for the 2-chloro-3-formyl scaffold).
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E. (Structural characterization of the precursor class).
-
Mali, et al. (2010).[3] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. (Validates the enhanced fluorescence of 6,7 and 2,7-dimethoxy substitution patterns).
-
Martinez, C., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one. Journal of Chemical Education / ACS. (Demonstrates the "Turn-On" mechanism in quinoline derivatives).
Sources
Application Note: Photophysical Characterization and Protocol Guide for 2,7-Dimethoxyquinoline-3-carbaldehyde Derivatives
Executive Summary
The 2,7-Dimethoxyquinoline-3-carbaldehyde (2,7-DMQ-3-CHO) scaffold represents a privileged class of "push-pull" fluorophores. Characterized by a rigid quinoline core substituted with electron-donating methoxy groups (EDGs) at positions 2 and 7, and an electron-withdrawing formyl group (EWG) at position 3, these molecules exhibit pronounced Intramolecular Charge Transfer (ICT) . This guide details the photophysical profiling of these derivatives, focusing on their utility as solvatochromic probes and ratiometric biosensors.
Key Applications:
-
Solvatochromic Sensing: Mapping local polarity in biological microenvironments (e.g., lipid droplets).
-
Ion Recognition: Schiff-base derivatives for Zn²⁺/Fe³⁺ sensing via Chelation Enhanced Fluorescence (CHEF).
-
Bioimaging: Lipophilic cellular staining with high Stokes shifts.
Photophysical Principles & Mechanism
The "Push-Pull" Electronic Architecture
The fluorescence of 2,7-DMQ-3-CHO derivatives arises from the electronic interplay between the substituents and the quinoline core.
-
Donors (D): The methoxy group at C7 strongly donates electrons into the
-system via resonance (+M effect). The C2-methoxy group contributes to electron density but also influences the basicity of the quinoline nitrogen. -
Acceptor (A): The C3-aldehyde acts as a strong acceptor, stabilizing the LUMO.
-
Mechanism: Upon excitation (
), electron density shifts from the benzenoid ring (C7) toward the pyridinic ring (C3), creating a highly polarized ICT state. This state is sensitive to solvent polarity, leading to significant solvatochromism.
Diagram: Photophysical Pathway (ICT Mechanism)
Caption: Schematic of the Intramolecular Charge Transfer (ICT) process. Excitation triggers charge migration from the 7-methoxy donor to the 3-formyl acceptor, resulting in a solvent-dependent relaxed state.
Experimental Protocols
Materials & Stock Solution Preparation
Reagents:
-
This compound derivative (Target Compound).
-
Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), DMSO (Polar).
-
Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or Coumarin 153 (in Ethanol).
Protocol:
-
Primary Stock: Dissolve 1.0 mg of the derivative in 10 mL DMSO to create a ~0.4 mM stock solution. Store at -20°C in amber vials.
-
Working Solutions: Dilute the primary stock into the respective spectroscopic solvents to a final concentration of 10 µM .
-
Critical Step: Ensure the final DMSO content is < 1% (v/v) to avoid "co-solvent effects" that mask true solvatochromism.
-
-
Validation: Measure Absorbance at
. It should be between 0.1 and 0.5 OD to avoid inner-filter effects.
Solvatochromic Shift Assay
This assay quantifies the dipole moment change upon excitation, a critical parameter for biological probes.
Step-by-Step:
-
Blanking: Record the baseline spectrum of pure solvent in a quartz cuvette (1 cm path length).
-
Acquisition: Scan absorption (300–500 nm) and emission (400–700 nm) spectra for the 10 µM samples in all 5 solvents.
-
Excitation Wavelength (
): Set to the absorption maximum found in Toluene.
-
-
Data Processing: Calculate the Stokes Shift (
) in wavenumbers ( ) using: -
Lippert-Mataga Plot: Plot
(y-axis) vs. Orientation Polarizability ( ) (x-axis).-
A linear correlation confirms the ICT mechanism.
-
Expected Data Profile:
| Solvent | Polarity (Dielectric | Stokes Shift (nm) | Appearance | ||
| Cyclohexane | 2.02 | ~340 | ~390 | ~50 | Blue/Violet |
| Toluene | 2.38 | ~345 | ~410 | ~65 | Blue |
| DCM | 8.93 | ~350 | ~440 | ~90 | Cyan |
| Acetonitrile | 37.5 | ~355 | ~480 | ~125 | Green |
| Methanol | 32.7 | ~358 | ~500 | ~142 | Yellow/Green |
Note: Data is representative of typical donor-acceptor quinolines.[1] Specific derivatives may vary.
Quantum Yield Determination (Relative Method)
Objective: Determine the efficiency of fluorescence (
-
Reference Selection: Choose Quinine Sulfate (
in 0.1 M H₂SO₄). -
Sample Prep: Prepare 4 dilutions of the sample and 4 of the reference with Absorbance values of 0.02, 0.04, 0.06, and 0.08 at the excitation wavelength.
-
Measurement: Integrate the total fluorescence intensity (
) for each dilution. -
Calculation: Plot Integrated Intensity (
) vs. Absorbance ( ). The slope ( ) is used in the equation:-
Where
is the refractive index of the solvent.
-
Application Note: Derivatization for Ion Sensing
The aldehyde group at position 3 is a reactive handle. Converting it to a Schiff base (imine) creates a binding pocket for metal ions.
Synthesis & Sensing Workflow Diagram
Caption: Workflow for converting the aldehyde scaffold into a "Turn-On" fluorescent sensor. Binding of metal ions restricts the C=N bond rotation, restoring fluorescence.
Protocol: Zn²⁺ Detection[2]
-
Probe: Synthesize the hydrazone derivative (e.g., using hydrazine or phenylhydrazine).
-
Titration: Add aliquots of Zn(ClO₄)₂ (0–50 µM) to the probe solution (10 µM in MeCN/Water 9:1).
-
Observation: Monitor emission at ~500 nm.
-
Mechanism: The uncomplexed probe suffers from
isomerization (non-radiative decay). Zn²⁺ binding locks the structure, activating Chelation Enhanced Fluorescence (CHEF).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Quantum Yield (<1%) | Oxygen quenching or Aggregation. | Degas solvents with N₂ for 10 min. Check for precipitation (Aggregation Caused Quenching - ACQ). |
| Non-linear Lippert Plot | Specific solvent interactions (H-bonding). | Exclude protic solvents (MeOH, Water) from the linear fit; focus on aprotic polar solvents (DMSO, DMF). |
| Red-shifted Absorption | Protonation of Ring Nitrogen. | Ensure pH > 5. Acidic media protonates the quinoline N, altering the ICT character. |
References
-
Photophysics of Quinoline Derivatives: Mphahlele, M. J., & Adeloye, A. O. (2013).[1] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769–15787. [Link]
-
Structural Analysis of Methoxyquinolines: Venkatesha, B. M., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E. [Link]
-
Quinoline-Based Sensors (Zn2+ Detection): Jali, B. R., et al. (2022).[2] Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Nano Biomed. Eng. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Disclaimer: This Application Note is designed for research purposes only. All synthesis and handling of chemicals should be performed under a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Optimization for Dimethoxyquinolines
This guide serves as a specialized technical support center for optimizing the Vilsmeier-Haack reaction specifically for dimethoxyquinolines . It addresses two distinct synthetic pathways:
-
The Meth-Cohn Synthesis: Constructing the quinoline core (2-chloro-3-formyl-dimethoxyquinoline) from dimethoxyacetanilides.
-
Direct Formylation: Introducing a formyl group onto an existing dimethoxyquinoline scaffold.
User Guide Overview
-
Core Objective: Maximize yield and regioselectivity while minimizing tar formation and demethylation.
-
Target Substrates: Electron-rich dimethoxyquinolines (e.g., 2,4-dimethoxyquinoline, 5,7-dimethoxyquinoline).
-
Critical Reagents: Phosphorus Oxychloride (
), -Dimethylformamide (DMF).[1][2][3][4][5]
Part 1: The Meth-Cohn Cyclization (Ring Synthesis)
Use this module if you are synthesizing the quinoline ring from an acetanilide precursor.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6,7-dimethoxyquinoline
This reaction converts 3,4-dimethoxyacetanilide into the 2-chloro-3-formylquinoline scaffold.
Standard Operating Procedure (SOP):
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to
. Add (7.0 equiv) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Substrate Addition: Add 3,4-dimethoxyacetanilide (1.0 equiv) solid or dissolved in minimal DMF.
-
Cyclization: Heat the mixture to
for 4–6 hours. Monitor via TLC (starting material consumption).[6] -
Quenching: Pour the reaction mixture onto crushed ice/water (
volume). Stir vigorously for 30 min. -
Isolation: Neutralize to pH 7–8 with saturated
or . Filter the yellow precipitate. Recrystallize from acetonitrile or ethyl acetate.
Troubleshooting & Optimization (Q&A)
Q: My yield is consistently low (<40%). What parameters should I adjust? A: Low yield in Meth-Cohn cyclization is often due to incomplete Vilsmeier reagent formation or insufficient temperature.
-
Check POCl3 Quality: Ensure
is clear and colorless. If it is yellow or cloudy, distill it before use. Phosphoric acid impurities kill the reaction. -
Increase POCl3 Equivalents: Dimethoxy substrates are electron-rich but the cyclization requires a large excess of electrophile. Increase
from 7 to 10-12 equivalents. -
Temperature Ramp: Ensure you heat to at least
. Below this, the intermediate iminium species may not cyclize.
Q: I am observing regioisomers. How do I control the cyclization? A: Regioselectivity is dictated by the acetanilide substituents.
-
3-Methoxyacetanilide: Can cyclize at C2 (sterically crowded) or C6 (open). The C6 closure (yielding 7-methoxyquinoline) is kinetically favored.
-
3,5-Dimethoxyacetanilide: Symmetric; typically yields 5,7-dimethoxyquinoline derivatives.
-
Optimization: Lower the cyclization temperature to
and extend reaction time (12+ hours) to favor the kinetic product (less sterically hindered isomer).
Q: The product contains a 'demethylated' impurity (OH instead of OMe). Why?
A: High temperatures with excess
-
Solution: Reduce the reaction temperature to the minimum required for cyclization (
). -
Alternative: Use oxalyl chloride/DMF instead of
if the substrate is extremely acid-sensitive, though this is less common for quinoline synthesis.
Part 2: Direct Formylation of Dimethoxyquinolines
Use this module if you are adding an aldehyde to an existing quinoline ring (e.g., 2,4-dimethoxyquinoline).
Experimental Protocol: C-3 Formylation
Electron-rich quinolines (like 2,4-dimethoxyquinoline) undergo Electrophilic Aromatic Substitution (EAS) preferentially at C-3.
SOP:
-
Reagent: Prepare Vilsmeier reagent (1.2 equiv
+ 1.5 equiv DMF) at . -
Addition: Add 2,4-dimethoxyquinoline (1.0 equiv) in
or DMF at . -
Reaction: Warm to RT. If no reaction after 2h, heat to
. -
Workup: Pour into ice water. Basify to pH 8-9. Extract with DCM.
Troubleshooting & Optimization (Q&A)
Q: The reaction mixture turned into a black tar. How do I prevent polymerization? A: Dimethoxyquinolines are very electron-rich and prone to oxidative polymerization.
-
Solvent Switch: Use 1,2-dichloroethane (DCE) or
as a co-solvent to dilute the reaction. -
Temperature Control: Do not exceed
. If the reaction is sluggish, add more Vilsmeier reagent rather than increasing heat.
Q: I cannot hydrolyze the intermediate; the iminium salt persists. A: The iminium salt of electron-rich quinolines can be very stable.
-
Force Hydrolysis: After quenching with water, heat the aqueous mixture to
for 30 minutes before basification. This ensures the bond is hydrolyzed to .
Part 3: Critical Data & Visualizations
Optimization Matrix
| Parameter | Meth-Cohn (Synthesis) | Direct Formylation (Functionalization) |
| POCl3 Equiv | 7.0 -- 12.0 | 1.1 -- 1.5 |
| Temperature | ||
| Time | 4 -- 16 hours | 1 -- 4 hours |
| Solvent | Neat or DMF | DMF, DCM, or DCE |
| Key Risk | Incomplete cyclization, Demethylation | Polymerization (Tar), Over-formylation |
Mechanism & Workflow Diagrams
Diagram 1: The Meth-Cohn Cyclization Mechanism Caption: Pathway showing Vilsmeier reagent formation, amide activation, intramolecular cyclization, and final hydrolysis to the 2-chloro-3-formylquinoline.
Diagram 2: Troubleshooting Decision Tree Caption: Logic flow for resolving common failures (Low Yield, Tarring, No Reaction) in Vilsmeier-Haack protocols.
References
-
Meth-Cohn, O., & Narine, B. (1978).[7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Tetrahedron Letters, 19(23), 2045–2048. Link
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[6] A Versatile New Synthesis of Quinolines, Thieno[2,3-b]pyridines, and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[6] Link
-
Rajput, S. S., & Girase, P. D. (2012).[3] Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.[2][3] Link
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 2,4,6-Trimethoxyquinoline-3-carbaldehyde (51179-19-2) for sale [vulcanchem.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. chemijournal.com [chemijournal.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 2,7-Dimethoxyquinoline-3-carbaldehyde
Status: Operational Ticket ID: #SYN-27DMQ-TS Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2,7-dimethoxyquinoline-3-carbaldehyde is a classic example of heterocyclic functionalization, yet it presents distinct regiochemical and stability challenges. The industry-standard route employs the Meth-Cohn synthesis (Vilsmeier-Haack cyclization) to generate the 2-chloro-7-methoxy intermediate, followed by a nucleophilic aromatic substitution (
Low yield in this pathway is rarely due to a single catastrophic failure but rather a cascade of minor deviations in temperature control, moisture management, and pH during workup. This guide deconstructs the workflow into self-validating modules to isolate and resolve these variables.
Module 1: The Meth-Cohn Cyclization
Objective: Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde.
This step involves the reaction of N-(3-methoxyphenyl)acetamide with the Vilsmeier reagent (POCl
The Mechanism & Critical Control Points
The reaction proceeds via an electrophilic attack on the aromatic ring.[1] Because the starting material (3-methoxyacetanilide) has a meta-substituent, cyclization can occur either ortho or para to the methoxy group.
-
Target Path (Para-cyclization): Yields the 7-methoxy isomer (sterically favored).
-
Off-Target Path (Ortho-cyclization): Yields the 5-methoxy isomer (sterically hindered but possible).
Troubleshooting Guide: Cyclization Phase
| Symptom | Probable Cause | Corrective Action |
| Black/Tarred Reaction Mixture | Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. Adding POCl | Protocol Adjustment: Cool DMF to 0°C. Add POCl |
| Low Yield / Unreacted SM | Moisture Contamination: POCl | Validation: Use anhydrous DMF (<50 ppm H |
| Product is a Mixture (NMR) | Regioisomer Contamination: Presence of 5-methoxy isomer. | Purification: The 7-isomer is typically less soluble. Recrystallize from Ethyl Acetate/Hexane.[2] Do not carry the mixture to the next step. |
| Low Melting Point Solid | Incomplete Hydrolysis: The intermediate iminium salt was not fully hydrolyzed to the aldehyde. | Workup: Pour reaction mixture into ice-water containing NaOAc. Stir for at least 30 mins to ensure complete hydrolysis of the iminium species. |
Visualization: The Meth-Cohn Pathway
Caption: Figure 1. The Meth-Cohn synthetic pathway highlighting the critical intermediate and regioselectivity divergence.
Module 2: Nucleophilic Substitution ( )
Objective: Conversion of 2-Cl to 2-OMe.
This step utilizes the high reactivity of the 2-chloro position, activated by the ring nitrogen and the electron-withdrawing aldehyde at C3.
The "Hidden" Yield Killer: Hydrolysis
The most common reason for low yield in this step is not lack of reactivity, but side reactions . If water is present, the methoxide acts as a base rather than a nucleophile, or water attacks the 2-position to form 2-oxo-1,2-dihydroquinoline (a quinolone), which is thermodynamically stable and a dead end.
Troubleshooting Guide: Substitution Phase
| Symptom | Probable Cause | Corrective Action |
| Aldehyde Peak Missing (NMR) | Cannizzaro Reaction: Strong base (NaOMe) attacking the aldehyde CHO, causing disproportionation. | Control: Use strictly stoichiometric NaOMe (1.1 eq). Perform reaction at lower temps (start 0°C, warm to RT). Avoid reflux unless necessary. |
| Product is Insoluble in Organic Solvents | Quinolone Formation: Water in the solvent allowed hydrolysis of Cl to OH (tautomerizes to carbonyl). | System Check: Use freshly prepared NaOMe from dry Na metal and anhydrous MeOH. Do not use old bottles of NaOMe solution. |
| Incomplete Conversion | Solubility Limits: The 2-chloro intermediate has poor solubility in MeOH. | Solvent System: Use a co-solvent system (MeOH/THF or MeOH/DCM) to ensure the starting material is in solution for the nucleophile to attack. |
Module 3: Purification & Characterization
Standard Protocol
-
Quench: Pour reaction mixture into ice water.
-
Precipitation: The product should precipitate as a pale yellow solid.
-
Filtration: Collect solid.
-
Recrystallization: If purity is <95%, recrystallize from Ethyl Acetate/Hexane or Ethanol .
Self-Validating Analytical Checkpoints
Before proceeding to biological assays or next steps, validate against these markers:
-
TLC: 2-Cl intermediate is usually less polar than the 2,7-dimethoxy product.
-
1H NMR (DMSO-d6 or CDCl3):
-
Aldehyde (-CHO): Singlet at ~10.2 – 10.5 ppm.
-
Methoxy Groups: Two distinct singlets (approx 3.9 ppm and 4.0 ppm).
-
Aromatic Region: Check for the absence of the 2-Cl precursor peaks.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Vilsmeier conditions directly on 2,7-dimethoxyquinoline? A: No. Attempting to formylate the dimethoxy ring directly usually fails or gives poor yields due to lack of regiocontrol. The Meth-Cohn approach (building the ring with the aldehyde) is the authoritative method for 3-carbaldehydes [1].
Q2: My reaction mixture turned solid during the POCl
Q3: How do I separate the 5-methoxy and 7-methoxy isomers if I get a mixture? A: Separation is best performed at the 2-chloro intermediate stage . The 7-methoxy isomer is generally more crystalline. Recrystallization from ethyl acetate is effective. Column chromatography (Silica, Hexane:EtOAc gradient) can separate them if recrystallization fails; the isomers have slightly different Rf values due to the proximity of the OMe to the nitrogen lone pair [2].
Logic Tree: Diagnostic Workflow
Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A versatile new synthesis of quinolines and related fused pyridines.[3] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, part i, 244-287.
-
Sigma-Aldrich. (n.d.). 2-Chloro-7-methoxyquinoline-3-carboxaldehyde Product Page.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
Technical Support Center: Synthesis of 2,7-Dimethoxyquinoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2,7-dimethoxyquinoline-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes. Our focus is on identifying and mitigating the formation of common byproducts.
Overview of the Synthetic Strategy
The most reliable and common route to this compound involves a two-stage process. First, a Vilsmeier-Haack cyclization of an appropriate acetanilide precursor (e.g., N-(3-methoxyphenyl)acetamide) is performed to construct the quinoline core. This step simultaneously chlorinates the 2-position and formylates the 3-position, yielding 2-chloro-7-methoxyquinoline-3-carbaldehyde. The second stage involves a nucleophilic aromatic substitution (SNAr) to replace the 2-chloro group with a methoxy group.
This guide will address potential pitfalls and byproduct formation in both critical stages of this synthesis.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
Stage 1: Vilsmeier-Haack Reaction
Question 1: My initial reaction after workup shows multiple spots on TLC and a complex ¹H NMR spectrum. What are the likely byproducts from the Vilsmeier-Haack cyclization step?
This is a common issue stemming from the complexity of the Vilsmeier-Haack reaction, which is not merely a formylation but a comprehensive cyclization and chlorination process in this context.[1][2][3]
Probable Cause & Solution:
-
Unreacted Starting Material (N-(3-methoxyphenyl)acetamide): If the reaction is incomplete, you will observe residual acetanilide. This is often due to insufficient Vilsmeier reagent or inadequate reaction temperature/time.
-
Insight: The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile.[4][5][6] Its formation from DMF and POCl₃ must be complete before adding the substrate. We recommend pre-forming the reagent at 0°C before the dropwise addition of your acetanilide solution.
-
Recommendation: Ensure at least 3-4 equivalents of the Vilsmeier reagent are used. Monitor the reaction by TLC until the starting material spot disappears completely.
-
-
Incompletely Cyclized Intermediates: The multi-step mechanism can sometimes lead to the formation of stable, non-cyclized intermediates. These are often highly colored compounds that can complicate purification.
-
Isomeric Products: While the reaction is generally regioselective for forming the 7-methoxyquinoline from the meta-substituted acetanilide, minor isomers like 5-methoxyquinoline can form depending on the precise conditions. The electronic and steric factors guide the cyclization.
-
Recommendation: Maintain a controlled temperature throughout the reaction (typically 70-90°C).[3] Temperature spikes can lead to loss of selectivity.
-
Caption: Vilsmeier-Haack reaction mechanism overview.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: The conversion of 2-chloro-7-methoxyquinoline-3-carbaldehyde to the final product is sluggish, and I see both starting material and product in my final sample. What is going wrong?
The SNAr reaction to displace the chloride with methoxide is the critical final step. Incomplete conversion is the most frequent challenge here.
Probable Cause & Solution:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is a strong base and is highly hygroscopic. Any moisture present will consume the reagent and reduce its efficacy.
-
Insight: The reaction requires a non-protic solvent. While methanol can be used as the source of methoxide, a polar aprotic solvent like DMF or DMSO is often more effective for SNAr reactions by better solvating the cation (Na⁺) and leaving a "naked," more nucleophilic methoxide anion.
-
Recommendation: Dry your solvent (e.g., DMF) over molecular sieves before use. Use freshly opened, high-purity sodium methoxide.
-
-
Incomplete Reaction: The 2-chloro position on the quinoline ring is activated towards nucleophilic attack, but the reaction still requires sufficient thermal energy.
-
Recommendation: Heat the reaction mixture, typically to between 80°C and 120°C. Monitor by TLC until the chloro-intermediate is fully consumed.
-
-
Byproduct: 2-Quinolinone derivative: If significant water is present in the reaction, hydroxide can compete with methoxide as a nucleophile, leading to the formation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This byproduct can be difficult to separate from the desired product.
Analytical Troubleshooting
Question 3: How do I use NMR to distinguish the desired product from the 2-chloro intermediate?
Spectroscopy is your best tool for identifying components in your crude mixture. The electronic environment of the protons on the quinoline ring changes significantly when the electron-withdrawing chloro group is replaced by the electron-donating methoxy group.
Data Summary: Key ¹H NMR Chemical Shifts (Approximated)
| Proton Position | 2-Chloro-7-methoxy...¹ | 2,7-Dimethoxy... (Product)² | Rationale for Shift |
| Aldehyde (-CHO) | ~10.5 ppm | ~10.4 ppm | Minimal change. |
| H4 (singlet) | ~8.8 ppm | ~8.6 ppm | Upfield shift due to electron-donating OMe at C2. |
| H8 (doublet) | ~8.1 ppm | ~7.9 ppm | Upfield shift due to removal of electron-withdrawing Cl. |
| -OCH₃ (C7) | ~4.0 ppm | ~4.0 ppm | Minimal change. |
| -OCH₃ (C2) | N/A | ~4.1 ppm | Diagnostic new peak for the final product. |
¹ Based on typical values for 2-chloroquinoline-3-carbaldehydes.[7] ² Based on expected substituent effects.
The most telling signs of a successful reaction are:
-
The appearance of a new singlet around 4.1 ppm, integrating to 3 protons, corresponding to the new C2-methoxy group.
-
A general upfield shift (to the right) of the aromatic protons, especially H4 and H8.
Recommended Purification Protocols
Protocol 1: Post-Vilsmeier Reaction Workup & Purification
This protocol is designed to isolate the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate.
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction vessel to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (approx. 10 volumes). Caution: This is a highly exothermic process.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediates.[7] A precipitate (the crude product) should form. Neutralize the acidic solution by slowly adding a cold, saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3x) and then with a small amount of cold ethanol or diethyl ether to aid in drying.
-
Column Chromatography:
-
Adsorbent: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with 5% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate. The product is moderately polar and should elute cleanly.[8][9]
-
Analysis: Collect fractions and analyze by TLC to pool the pure product.
-
Protocol 2: Post-SNAr Reaction Workup & Purification
This protocol is for isolating the final this compound.
-
Quenching: Cool the reaction mixture and pour it into cold water (10 volumes).
-
Extraction: The product is often soluble in organic solvents. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).[10][11]
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by either column chromatography (using a similar hexane/ethyl acetate system as above) or by recrystallization.
-
Recrystallization Solvents: A mixture of ethyl acetate and petroleum ether or ethanol can be effective for obtaining a pure, crystalline solid.[9]
-
By understanding the mechanistic basis for byproduct formation and employing rigorous analytical and purification techniques, you can successfully navigate the synthesis of this compound.
References
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
-
7-Methoxy-2-phenylquinoline-3-carbaldehyde. National Center for Biotechnology Information (PMC). [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
(PDF) 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Vilsmeier-Haack Reaction (Video). YouTube. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. [Link]
-
Synthesis of 1-Substituted 3H-Naphtho[1,2,3-de]quinoline-2,7-diones. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. RSC Publishing. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Link]
- Process for the synthesis of quinoline derivatives.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijsr.net [ijsr.net]
- 8. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Derivatizing the Aldehyde Group
Welcome to the technical support center for aldehyde derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting common derivatization workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of aldehydes often necessary before analysis?
A: Aldehyde derivatization is crucial for several analytical reasons.[1][2] Many aldehydes are volatile and exhibit a low response in common analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Derivatization can increase the stability of the analyte, improve separation from other components in the sample, and enhance ionization efficiency for better detection.[1][2] For techniques like HPLC with UV detection, derivatization is used to introduce a chromophore, a part of a molecule responsible for its color, which allows for sensitive detection.[3][4]
Q2: What are the most common types of derivatization reactions for aldehydes?
A: The most prevalent reactions involve nucleophilic addition to the carbonyl group. Common derivatizing agents include:
-
Hydrazines: Such as 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents (T and P), and dansyl hydrazine.[1][5][6][7][8] These react with aldehydes to form stable hydrazones.[5][9]
-
Hydroxylamines: These react with aldehydes to form oximes.[9][10][11][12] Oximes are known for their superior hydrolytic stability compared to hydrazones.[9]
-
Amines (for Reductive Amination): This two-step process involves the formation of an imine intermediate, which is then reduced to a stable amine.[13][14][15]
-
Thio-compounds: For instance, D-cysteine can be used for the derivatization of aldehydes, forming thiazolidine derivatives.[16][17]
Q3: How do I choose the right derivatization reagent for my application?
A: The choice of reagent depends on your analytical technique and the properties of your analyte.
-
For HPLC-UV/Vis: DNPH is a classic choice as it introduces a strong chromophore, allowing for sensitive UV detection.[3][4]
-
For LC-MS: Girard's reagents (T and P) are excellent choices because they introduce a pre-existing positive charge, significantly enhancing ionization efficiency in positive-ion mode electrospray ionization (ESI).[1][5][18] This "charge-tagging" strategy can dramatically improve sensitivity.[18]
-
For GC Analysis: Reagents that form volatile derivatives, such as PFBHA (pentafluorobenzyl hydroxylamine), are suitable.[19]
-
For Enhanced Stability: Oxime formation from hydroxylamines generally yields more stable derivatives compared to hydrazones.[9]
Q4: What is the difference between pre-column and post-column derivatization?
A: Pre-column derivatization is performed before the sample is injected into the chromatography system.[20] This is the more common approach and allows for greater flexibility in reaction conditions. However, it may require additional sample cleanup steps.[20][21] Post-column derivatization occurs after the analytes have been separated by the column but before they reach the detector.[20][21] This method is often automated and can be useful for analytes that are unstable under pre-column derivatization conditions.[20][21]
Troubleshooting Guides
This section addresses specific issues you might encounter during your derivatization experiments, providing logical steps to identify and resolve the problem.
Issue 1: Low or No Derivative Formation
Incomplete or failed derivatization is a common hurdle. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low or no derivative yield.
Detailed Causality and Solutions:
-
Reagent Quality: Hydrazine-based reagents can oxidize over time. Always use fresh reagents or verify the quality of older stock with a known standard. Ensure you are using a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.
-
Reaction pH: The pH is critical. For instance, oxime and hydrazone formation is typically favored in weakly acidic conditions (pH 4-5).[10][14] This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the derivatizing agent. However, at very low pH, the amine of the derivatizing agent can become fully protonated, rendering it non-nucleophilic.
-
Temperature and Time: Many derivatization reactions require heating to proceed at a reasonable rate.[16][17][22] For example, optimal conditions for derivatizing aldehydes with D-cysteine were found to be 10 minutes at 50°C.[16][17] It is essential to optimize both temperature and reaction time to ensure complete derivatization without causing degradation of the analyte or derivative.[22]
-
Sample Matrix: Complex biological or environmental samples can contain interfering substances. Other carbonyl compounds can compete for the derivatizing reagent, while antioxidants can interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), might be necessary.
-
Derivative Stability: Some derivatives, particularly certain hydrazones, can be unstable and may degrade before analysis.[1] If instability is suspected, consider immediate analysis after derivatization or explore methods to stabilize the derivative, such as reduction with sodium borohydride (NaBH₄).[9]
Issue 2: Inconsistent or Irreproducible Results
Variability in your results can undermine the validity of your data. Here’s how to address this common problem.
Key Factors Influencing Reproducibility:
| Parameter | Potential Cause of Irreproducibility | Recommended Action |
| Solvent Effects | Presence of water can shift the reaction equilibrium. Methanol can sometimes be essential for the reaction to proceed quantitatively.[23] | Ensure consistent solvent composition and water content. Test the effect of co-solvents like methanol.[23] |
| Catalyst Concentration | Inconsistent amounts of acid or base catalyst will lead to variable reaction rates. | Prepare fresh catalyst solutions and use precise dispensing methods. |
| Temperature Control | Fluctuations in reaction temperature can significantly impact reaction kinetics. | Use a temperature-controlled water bath or heating block for consistent heating.[22] |
| Light Exposure | Some derivatives, like DNPH-hydrazones, can be light-sensitive. | Protect samples from light during and after derivatization by using amber vials. |
| Sample Handling | Variability in sample collection, storage, and preparation can introduce inconsistencies. | Standardize all pre-derivatization steps and minimize the time between sample collection and analysis. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
Even with successful derivatization, analytical issues can arise.
Caption: Troubleshooting workflow for poor chromatographic performance.
Detailed Causality and Solutions:
-
Formation of Isomers: The C=N double bond in hydrazones and oximes can result in the formation of geometric (E/Z) isomers. These isomers may have slightly different polarities and can separate during chromatography, leading to broadened or split peaks. Adjusting the column temperature or the mobile phase gradient can help to either merge the peaks or achieve baseline separation for individual quantification.
-
Excess Derivatizing Reagent: A large excess of the derivatizing reagent can co-elute with your analytes of interest, causing peak distortion or ion suppression in MS. If this is an issue, a post-derivatization cleanup step is recommended.
-
On-Column Stability: The acidic or basic conditions of the mobile phase or the stationary phase itself could potentially cause the derivative to degrade on the column. If you suspect this, try using a different column chemistry or adjusting the mobile phase pH.
Experimental Protocols
Protocol 1: General Procedure for DNPH Derivatization for HPLC-UV Analysis
This protocol is adapted from established methods for the analysis of aldehydes in various matrices.[4][24]
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of strong acid (e.g., perchloric or hydrochloric acid) as a catalyst.[24]
-
Sample Preparation: Extract your sample containing the aldehyde into a suitable organic solvent like acetonitrile.
-
Derivatization Reaction:
-
To your sample extract, add an excess of the DNPH reagent solution.
-
Incubate the mixture. Typical conditions can range from 30-60 minutes at temperatures between 55-65°C.[24] Optimal conditions should be determined empirically.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the reaction mixture through a C18 SPE cartridge to remove excess DNPH.
-
Elute the DNPH-aldehyde derivatives with acetonitrile.[24]
-
-
Analysis: Analyze the eluted sample by reversed-phase HPLC with UV detection, typically around 360 nm.[24]
Protocol 2: Derivatization with Girard's Reagent T for LC-MS/MS Analysis
This protocol is based on the charge-tagging strategy to enhance sensitivity for MS detection.[5][18]
-
Reagent Preparation: Prepare a solution of Girard's Reagent T (GirT) in a suitable buffer, often methanol or an aqueous buffer with a slightly acidic pH.
-
Sample Preparation: Prepare your sample in a solvent compatible with the reaction conditions.
-
Derivatization Reaction:
-
Mix the sample with the GirT solution. A small amount of acetic acid is often added to catalyze the reaction.
-
Incubate the mixture. Conditions can vary, but heating at 60°C for 30-60 minutes is a good starting point.
-
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject directly into the LC-MS/MS system. No cleanup is typically required due to the high specificity of MS/MS detection.
References
-
Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Analytical Chimica Acta. [Link]
-
Oximes. BYJU'S. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]
-
Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. [Link]
-
Oxime. Wikipedia. [Link]
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. [Link]
-
Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. [Link]
-
Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. ACS Publications. [Link]
-
Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
What is the appropriate method for the preparation of oxime compounds having carbonyl group ?. ResearchGate. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
-
Optimization of aldehyde derivatization. Concentration of the different... ResearchGate. [Link]
-
Oxime formation. ChemTube3D. [Link]
-
Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. MDPI. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. ResearchGate. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
What's wrong with my reductive amination? I barely got any product. : r/Chempros. Reddit. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Semantic Scholar. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. SHIMADZU CORPORATION. [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
Sources
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. byjus.com [byjus.com]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 20. jascoinc.com [jascoinc.com]
- 21. jasco-global.com [jasco-global.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. jfda-online.com [jfda-online.com]
side reactions of the Vilsmeier-Haack reagent with dimethoxy anilines
Introduction: The Reactivity Paradox
Welcome to the technical support hub for Vilsmeier-Haack (VH) formylation of dimethoxy anilines.
The Core Challenge: You are working with a substrate that possesses two conflicting nucleophilic centers:
-
The Nitrogen (Amine): Highly nucleophilic, kinetically favored for attack.
-
The Ring Carbon: Highly activated by the electron-donating methoxy groups (
effect) and the nitrogen lone pair.
In a standard VH reaction (
Diagnostic Matrix: Identify Your Side Product
Use this table to match your observation with the likely side reaction.
| Observation | Likely Product Identity | Root Cause |
| Product is an oil/solid; No Aldehyde peak (~9.8 ppm) in | Formamidine ( | N-Attack: The amine was unprotected. The Vilsmeier reagent attacked the Nitrogen instead of the Ring Carbon. |
| Product is a solid; NMR shows aromatic aldehyde but mass is +26 Da higher than expected. | 2-Chloro-3-formylquinoline | Meth-Cohn Cyclization: You likely used an acetanilide (protected amine) and refluxed it. The ring cyclized. |
| Deep red/purple tar; Low yield. | Diaryl/Triaryl Methane Dyes | Over-reaction: The ring is too electron-rich. The product aldehyde reacted with another molecule of aniline. |
| Missing Methoxy signals in NMR. | Demethylated Phenol | Harsh Lewis Acid: High temperature or prolonged exposure to excess |
Troubleshooting Module: Detailed Analysis & Fixes
Issue #1: The Nitrogen Trap (Formamidine Formation)
Symptom: You attempted to formylate free dimethoxy aniline, but isolated an intermediate that hydrolyzes back to the starting material or remains stable as a formamidine.
The Mechanism:
The Vilsmeier reagent is an electrophile.[1][2][3][4][5] The amine nitrogen is a better nucleophile than the aromatic ring carbon.
Corrective Protocol:
-
Strategy A (Protection): Convert the amine to an acetamide (acetanilide) using acetic anhydride before the VH reaction. The acetyl group reduces the nucleophilicity of the nitrogen, forcing the Vilsmeier reagent to attack the ring carbon.
-
Strategy B (Steric/Electronic Control): If you must use free aniline, use lower temperatures (
to RT) to favor kinetic control, though N-formylation is often unavoidable.
Issue #2: The Quinoline Surprise (Meth-Cohn Synthesis)
Symptom: You protected the amine as an acetamide to avoid Issue #1, but now you have a chlorinated heterocyclic ring.
The Mechanism: This is a "side reaction" only if you didn't want it. It is actually a famous synthesis (Meth-Cohn). The Vilsmeier reagent attacks the amide oxygen, forming an imidoyl chloride intermediate which then cyclizes onto the ortho-carbon.
Corrective Protocol:
-
To Avoid: Do not reflux. Keep the reaction temperature below
. The cyclization usually has a higher activation energy than the simple C-formylation. -
To Promote: If this is your target, ensure you use
equivalents of Vilsmeier reagent and reflux ( ).
Issue #3: Regioselectivity (2,5- vs. 3,4-Dimethoxy)
The position of the formyl group depends heavily on the substitution pattern.
-
3,4-Dimethoxyaniline (Veratridine-like):
-
Directing Effects: The amino group (pos 1) directs ortho/para. The 3-OMe directs ortho/para.
-
Outcome: Substitution usually occurs at C6 (ortho to amine, para to nothing, but sterically accessible) or C2 (highly crowded). C6 is the major isomer.
-
-
2,5-Dimethoxyaniline:
-
Directing Effects: The amino group (pos 1) directs to C4/C6. The 2-OMe directs to C5. The 5-OMe directs to C4.
-
Outcome:C4 is mutually activated by the amine (para) and the 5-methoxy group (ortho). This is the dominant site.
-
Visualizing the Pathways
The following diagram illustrates the divergence between C-Formylation (Desired), N-Formylation (Side Reaction 1), and Cyclization (Side Reaction 2).
Caption: Reaction divergence based on protection strategy and temperature. Green paths indicate the standard route to aldehydes; Red paths indicate common side reactions.
Validated Experimental Protocols
Protocol A: Synthesis of Dimethoxy-benzaldehyde (Avoiding N-Attack)
Use this if your goal is the simple aldehyde.
-
Protection: Dissolve dimethoxyaniline (10 mmol) in acetic acid (10 mL) and acetic anhydride (12 mmol). Stir 1 hr. Pour into water, filter the Acetanilide solid. Dry.
-
Reagent Prep: In a dry flask under
, cool DMF (5 mL) to . Add (12 mmol) dropwise. Stir 15 min to form the white Vilsmeier salt. -
Addition: Dissolve the Acetanilide from step 1 in DMF (5 mL) and add dropwise to the Vilsmeier salt at
. -
Reaction: Warm to 60°C (Do not exceed 70°C). Stir for 4-6 hours.
-
Workup: Pour onto crushed ice/sodium acetate. Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Purification: Filter the precipitate or extract with DCM.
-
Note: You may need to hydrolyze the acetamide group back to the amine using dilute HCl/EtOH reflux if the free amino-aldehyde is required.
-
Protocol B: Intentional Meth-Cohn Cyclization
Use this if you actually want the quinoline scaffold.
-
Reagents: Use the Acetanilide (10 mmol).
-
Vilsmeier Excess: Use 3.0 - 4.0 equivalents of
and DMF. -
Conditions: Heat the mixture to 95°C (Reflux) for 4-12 hours.
-
Observation: The solution will likely turn dark orange/red.
-
Workup: Pour onto ice. Neutralize with
. The product is usually a yellow/tan solid: 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (regiochemistry depends on starting isomer).
References
-
Vilsmeier, A., & Haack, A. (1927).[3][6][7] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."[8][9]
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem. "Vilsmeier-Haack Reaction Guide."
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Navigating the Vilsmeier-Haack Reaction: A Technical Support Guide to Work-Up Procedures
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] While the reaction itself is often straightforward, the work-up procedure is critical for isolating the desired aldehyde in high purity and yield. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the intricacies of the Vilsmeier-Haack reaction work-up, offering troubleshooting advice and in-depth explanations to ensure successful outcomes.
Understanding the Post-Reaction Environment: The Iminium Salt Intermediate
Upon completion of the electrophilic aromatic substitution, the product exists as a stable iminium salt intermediate.[3] The primary objective of the work-up is the hydrolysis of this iminium salt to the corresponding aldehyde, followed by the removal of inorganic byproducts and unreacted starting materials.[2] A successful work-up hinges on careful control of temperature, pH, and extraction techniques.
Standard Work-Up Protocol: A Step-by-Step Guide
This protocol outlines a general and robust procedure for the work-up of a typical Vilsmeier-Haack reaction.
Materials:
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base (e.g., sodium carbonate, sodium hydroxide)[4]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This highly exothermic step neutralizes the excess Vilsmeier reagent and begins the hydrolysis process.[5] Maintaining a low temperature (ideally 0-10 °C) is crucial to prevent the formation of tarry residues resulting from overheating.[4]
-
Hydrolysis and Neutralization: While monitoring the pH, slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).[4] This step is critical for the complete hydrolysis of the iminium salt to the aldehyde. For substrates sensitive to strong bases, a milder base like sodium acetate can be used.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. The choice of solvent will depend on the polarity of the product. Perform multiple extractions (typically 2-3 times) to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The water wash helps to remove any remaining water-soluble impurities, while the brine wash aids in breaking any emulsions and removing residual water from the organic layer.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography to yield the pure aldehyde.[1]
Troubleshooting Guide: Addressing Common Work-Up Challenges
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Q1: After quenching my reaction, a large amount of tar-like material has formed. What went wrong?
A: The formation of a tarry residue is a common issue and is often a result of:
-
Uncontrolled Quenching: Adding the reaction mixture too quickly to the ice-water can lead to a rapid and localized increase in temperature, causing polymerization and decomposition of the product and starting materials.[4]
-
Highly Reactive Substrate: Some electron-rich substrates are prone to polymerization under the acidic conditions of the reaction.
Solution:
-
Ensure the quenching process is slow and the ice-water mixture is vigorously stirred to dissipate the heat effectively.
-
For highly reactive substrates, consider adding the reaction mixture to a pre-cooled, buffered solution (e.g., a mixture of ice and saturated sodium bicarbonate) to immediately neutralize the acidic environment.
Q2: I've formed a persistent emulsion during the extraction process that won't separate. How can I break it?
A: Emulsions are frequently encountered during the work-up of Vilsmeier-Haack reactions. Here are several strategies to break them:
-
Addition of Brine: Washing the emulsion with a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7][8]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a splash of methanol or chloroform if you are using dichloromethane) can sometimes disrupt the emulsion.[9]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion by physically disrupting the interface.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.[9]
Q3: My final product is colored, even after purification. What is the source of the color and how can I remove it?
A: Colored impurities in Vilsmeier-Haack reactions are often due to the formation of cyanine dyes or other conjugated byproducts, especially if the reaction is overheated or the stoichiometry is not optimal.
Solution:
-
Careful Chromatography: Meticulous column chromatography, sometimes with a modified solvent system, may be required to separate the colored impurity from the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing colored impurities.
-
Charcoal Treatment: In some cases, treating a solution of the crude product with activated charcoal can help to adsorb the colored impurities.
Q4: My product is acid-sensitive. How should I modify the standard work-up procedure?
A: For acid-sensitive substrates, it is crucial to avoid prolonged exposure to the acidic conditions generated during the reaction and initial quenching.
Solution:
-
Use of a Buffered Quench: Instead of quenching into ice-water alone, pour the reaction mixture into a vigorously stirred, pre-cooled mixture of ice and a saturated solution of a mild base like sodium bicarbonate or sodium acetate. This will neutralize the acid as it is introduced.[4]
-
Careful pH Monitoring: During the neutralization step, monitor the pH carefully and avoid making the solution strongly basic, as some products can also be base-sensitive. Aim for a final pH of 7-8.[4]
Frequently Asked Questions (FAQs)
Q: How can I tell if the hydrolysis of the iminium salt is complete?
A: Incomplete hydrolysis can be a source of impurities. The iminium salt is generally more polar than the final aldehyde. You can monitor the progress of the hydrolysis by thin-layer chromatography (TLC). A small aliquot of the aqueous layer can be basified and extracted with an organic solvent to check for the presence of the iminium salt. Complete hydrolysis is usually achieved by stirring the neutralized mixture for a period of time (e.g., 30-60 minutes) before extraction.
Q: What is the optimal temperature for quenching the reaction?
A: The quenching process should be carried out at a low temperature, typically between 0 °C and 10 °C.[10] This is best achieved by adding the reaction mixture slowly to a vigorously stirred slurry of crushed ice.
Q: Can I use a different base for neutralization?
A: Yes, while sodium bicarbonate is commonly used, other bases such as sodium carbonate or a dilute solution of sodium hydroxide can also be employed.[11][12] The choice of base may depend on the pH sensitivity of your product. For very sensitive substrates, sodium acetate is a milder alternative.[6]
Q: My product is water-soluble. How should I approach the work-up?
A: If your product has significant water solubility, standard extraction procedures may be inefficient. In such cases, consider the following:
-
Continuous Extraction: A continuous liquid-liquid extraction apparatus can be used to efficiently extract water-soluble products over an extended period.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of a standard extraction.
-
Solvent Evaporation: If the product is stable, careful evaporation of the water under reduced pressure (lyophilization) might be an option, followed by extraction of the solid residue.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Quenching Temperature | 0 - 10 °C | Minimizes side reactions and tar formation.[10] |
| Neutralization pH | 7 - 8 | Ensures complete hydrolysis of the iminium salt without causing base-catalyzed side reactions.[4] |
| Base for Neutralization | Saturated NaHCO₃, Na₂CO₃, or dilute NaOH | Effective for neutralizing the acidic reaction mixture.[4][11][12] |
| Alternative Base | Sodium Acetate | Milder option for acid- and base-sensitive substrates.[6] |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
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- 11. growingscience.com [growingscience.com]
- 12. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Efficacy of 2,7-Dimethoxyquinoline Derivatives and Established Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1] Among these, 2,7-dimethoxyquinoline derivatives have emerged as a promising class of compounds, demonstrating significant potential in oncology and infectious diseases. This guide provides an in-depth, objective comparison of the biological efficacy of these novel derivatives against established drugs, supported by experimental data and detailed methodologies. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations and therapeutic strategies.
Anticancer Efficacy: A New Frontier in Cytotoxicity
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncology research. Several 2,7-dimethoxyquinoline derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines, often targeting key enzymatic pathways involved in cancer progression. This section compares the in vitro efficacy of these derivatives with established chemotherapeutic agents.
Mechanism of Action: Targeting Critical Cellular Machinery
The anticancer activity of 2,7-dimethoxyquinoline derivatives has been attributed to several mechanisms of action, including the inhibition of topoisomerase I, c-Met tyrosine kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, apoptosis. Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors.
-
c-Met Tyrosine Kinase Inhibition: The c-Met signaling pathway plays a vital role in cell proliferation, survival, and metastasis. Aberrant activation of this pathway is implicated in various cancers. Several 4-anilino-6,7-dimethoxyquinoline derivatives act as potent inhibitors of the c-Met tyrosine kinase.[1]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor in this process. Certain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have been designed as FLT3 (a member of the VEGFR family) inhibitors for the treatment of acute myeloid leukemia.
The following diagram illustrates the signaling pathways targeted by these quinoline derivatives.
Caption: NCI-60 single-dose screening workflow.
Step-by-Step Protocol:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. [2]2. Pre-incubation: Plates are incubated for 24 hours prior to the addition of the experimental drug. [2]3. Drug Addition: The test compound, solubilized in DMSO, is added at a single high concentration (10⁻⁵ M). [3][2]4. Incubation: The plates are incubated for an additional 48 hours. [3]5. Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye. [2]6. Data Acquisition: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated relative to no-drug controls and a time-zero control. Compounds that meet specific growth inhibition criteria proceed to a five-dose screen to determine GI₅₀, TGI (total growth inhibition), and LC₅₀ (lethal concentration 50) values. [2]
Topoisomerase I Inhibition Assay (Plasmid-Based)
This assay is designed to identify compounds that inhibit the catalytic activity of topoisomerase I or stabilize the covalent DNA-enzyme complex. [4][5] Experimental Workflow:
Caption: Workflow for a plasmid-based topoisomerase I inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine supercoiled plasmid DNA (e.g., 200 ng) and 10x topoisomerase I reaction buffer. [6][7]2. Compound and Enzyme Addition: Add the test compound at various concentrations, followed by purified human topoisomerase I enzyme. Include a positive control (e.g., camptothecin) and a no-drug control. [8]3. Incubation: Incubate the reaction mixture at 37°C for 30 minutes. [6][7]4. Reaction Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS). [7]5. Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). [7][8]6. Visualization and Analysis: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and photograph the gel. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form, while stabilization of the cleavage complex results in an increase in nicked, open-circular DNA. [7][8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9][10] Experimental Workflow:
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final standardized concentration of microorganisms.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria). [1]5. MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or with a plate reader. [1]
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of 2,7-dimethoxyquinoline derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Their demonstrated efficacy, often at sub-micromolar concentrations, against various cancer cell lines, coupled with their diverse mechanisms of action, positions them as promising candidates for further preclinical and clinical investigation.
While direct, head-to-head comparisons with established drugs under identical conditions are ideal, the compiled data provides a valuable framework for assessing the relative potency of these novel compounds. Future research should focus on optimizing the structure-activity relationships of 2,7-dimethoxyquinoline derivatives to enhance their efficacy and selectivity, as well as on conducting in vivo studies to evaluate their pharmacokinetic properties and therapeutic potential in relevant disease models. The detailed experimental protocols provided herein offer a standardized approach for such future investigations, ensuring data comparability and scientific rigor. The continued exploration of this chemical class holds the promise of delivering next-generation therapeutics to address unmet needs in oncology and infectious diseases.
References
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Vancomycin - Wikipedia. [Link]
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Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus - Frontiers. [Link]
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Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC. [Link]
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Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC. [Link]
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Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - ASM Journals. [Link]
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Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC. [Link]
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Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
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IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]
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Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - PubMed. [Link]
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Fluconazole versus Candida albicans: A Complex Relationship - PMC. [Link]
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Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC. [Link]
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Ciprofloxacin MIC (Minimum inhibitory concentration) values among... | Download Scientific Diagram - ResearchGate. [Link]
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Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC. [Link]
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Molecular Identification, Virulence Factors, and Antifungal Susceptibility Profiles of Candida Isolates from Clinical Samples of Intensive Care Patients - MDPI. [Link]
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Topoisomerase Assays - PMC - NIH. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
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In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... - ResearchGate. [Link]
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Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]
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RNA-seq reveals determinants for irinotecan sensitivity/resistance in colorectal cancer cell lines - PMC. [Link]
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Updating Antimicrobial Susceptibility Testing Methods - Clinical Laboratory Science. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]
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Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC. [Link]
-
Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines. [Link]
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Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC. [Link]
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In vitro and in vivo activity of topotecan against human B-lineage acute lymphoblastic leukemia cells - PubMed. [Link]
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Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC. [Link]
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Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - Frontiers. [Link]
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Responses with crizotinib in MET-amplified lung cancer show new targetable form of disease | ScienceDaily. [Link]
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Effect of irinotecan on cell proliferation in colon cancer cells. (A)... - ResearchGate. [Link]
-
Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. [Link]
-
Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - Institut national du cancer. [Link]
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CABOMETYX® (cabozantinib) Mechanism of Action. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
